molecular formula C20H29NO7 B4005843 N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

Cat. No.: B4005843
M. Wt: 395.4 g/mol
InChI Key: UMHDGHZZCITDTH-UHFFFAOYSA-N
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Description

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple ether linkages and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine typically involves multiple steps, starting from catechol. The process includes the following steps:

    Preparation of 2-(2-ethoxyphenoxy)ethyl bromide: Catechol is first converted to o-ethoxyphenol using an acid-alkali back extraction method.

    Formation of the final compound: The 2-(2-ethoxyphenoxy)ethyl bromide is then reacted with N-prop-2-enylprop-2-en-1-amine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The use of ethanol recrystallization post-treatment instead of reduced-pressure distillation has been shown to improve the purity of the intermediate, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ether and amine groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound’s ether and amine groups allow it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.C2H2O4/c1-4-11-19(12-5-2)13-14-20-15-16-22-18-10-8-7-9-17(18)21-6-3;3-1(4)2(5)6/h4-5,7-10H,1-2,6,11-16H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHDGHZZCITDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 2
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N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid

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